Lipophilicity Differentiation: Cyclopropyl C3 Substituent Reduces LogP Versus Ethyl Analog
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate exhibits a lower consensus LogP (1.29) compared to the direct C3-ethyl analog ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate, which has a predicted XLogP3 of 1.5 [1]. The cyclopropyl group at C3 reduces lipophilicity relative to the ethyl-substituted comparator, a property that influences membrane permeability and solubility profiles in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (Consensus LogP / XLogP3) |
|---|---|
| Target Compound Data | Consensus LogP = 1.29 (average of iLOGP 2.39, XLOGP3 1.27, WLOGP 1.06, MLOGP 0.24, SILICOS-IT 1.46) |
| Comparator Or Baseline | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate: XLogP3 = 1.5 |
| Quantified Difference | ΔLogP ≈ -0.21 (lower lipophilicity for cyclopropyl-substituted target) |
| Conditions | Computational prediction (XLogP3, consensus method); no experimental LogP data available for direct comparison |
Why This Matters
Lower LogP values correlate with improved aqueous solubility and potentially reduced non-specific protein binding, which is a critical selection criterion when designing compounds with favorable oral absorption and reduced off-target distribution.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14998366, 3-Ethyl-(1,2,4)oxadiazole-5-carboxylic acid ethyl ester. View Source
- [2] Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. View Source
